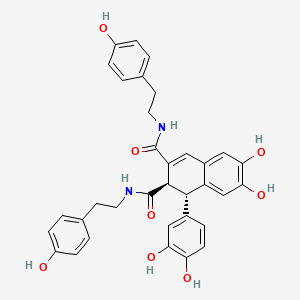
Cannabisin B
概要
説明
カンナビシン B は、麻 (Cannabis sativa L) の種子に見られる天然のジグナンアミド化合物です。カンナビシン B は、その強力な抗酸化作用と潜在的な治療効果により、注目を集めています .
科学的研究の応用
Cannabisin B has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its antioxidant properties and potential use as a natural antioxidant in various chemical formulations.
作用機序
カンナビシン B は、さまざまな分子標的と経路を通じてその効果を発揮します。ヒト神経細胞におけるマイクロRNAの発現を調節することが示されており、軸索ガイダンスや神経栄養因子のシグナル伝達など、神経機能に関連する経路に影響を与えます。 さらに、カンナビシン B は、AKT/mTOR経路の調節とがん細胞におけるS期細胞周期停止を通じて、オートファジー細胞死を誘導することができます .
6. 類似の化合物との比較
カンナビシン B は、カンナビシン A、カンナビシン C、カンナビシン D、カンナビシン E、カンナビシン F、およびカンナビシン G などの類似の化合物を含む、ジグナンアミドファミリーの一部です。これらの化合物は、類似の構造を共有していますが、特定の官能基と生物学的活性は異なります。 たとえば、カンナビシン D は、麻の葉における UV-C 処理による強力な誘導で知られています . カンナビシン B の独自性は、その強力な抗酸化作用と、神経細胞における遺伝子発現を調節する能力にあります .
生化学分析
Biochemical Properties
Cannabisin B interacts with various enzymes, proteins, and other biomolecules. It has been found to induce autophagic cell death through the regulation of the AKT/mTOR pathway and S phase cell cycle arrest in human hepatocarcinoma HepG2 cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to change the expression levels of microRNAs in human neural cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and causes changes in gene expression . For example, it could induce autophagic cell death through the regulation of the AKT/mTOR pathway .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
準備方法
合成経路と反応条件: カンナビシン B の全合成には、いくつかの重要なステップが含まれます。合成は、ベラトアルデヒドとコハク酸ジエチルからジエステル中間体を生成するストッベ反応から始まります。この中間体は、チオニルクロリドとエタノールでエステル化して、ジアシドを生成します。次に、ジアシドをフリーデル・クラフツアルキル化に付して、ジグナンアミドの骨格を形成します。 最後に、骨格を 4-メトキシフェネチルアミンと縮合させて、カンナビシン B を生成します .
工業的生産方法: カンナビシン B の工業的生産は、主に研究目的で合成されているため、あまり文書化されていません。 上記の合成経路は、必要に応じて、大規模生産にスケールアップできます。
化学反応の分析
反応の種類: カンナビシン B は、次のようなさまざまな化学反応を起こします。
酸化: カンナビシン B は、酸化されてキノンなどの酸化生成物を生成できます。
還元: 還元反応により、カンナビシン B は対応する還元形に変換できます。
置換: 置換反応により、カンナビシン B 分子に異なる官能基を導入できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 置換反応には、通常、酸性または塩基性条件下でハロゲンや求核剤などの試薬が含まれます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりキノンが生成されるのに対し、還元により、カンナビシン B のさまざまな還元形が生成されます .
4. 科学研究における用途
カンナビシン B は、次のような幅広い科学研究用途があります。
化学: カンナビシン B は、その抗酸化作用と、さまざまな化学製剤における天然抗酸化剤としての可能性について研究されています。
生物学: 研究により、カンナビシン B はヒト神経細胞における遺伝子発現を調節し、マイクロRNAレベルに影響を与える可能性があり、神経保護効果を示唆しています.
類似化合物との比較
Cannabisin B is part of a family of lignanamides, which includes similar compounds such as Cannabisin A, Cannabisin C, Cannabisin D, Cannabisin E, Cannabisin F, and Cannabisin G. These compounds share similar structures but differ in their specific functional groups and biological activities. For example, Cannabisin D is known for its strong induction upon UV-C treatment in Cannabis leaves . The uniqueness of this compound lies in its potent antioxidant activity and its ability to modulate gene expression in neural cells .
特性
IUPAC Name |
(1S,2R)-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44)/t31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENYXHLAFMZULS-ACHIHNKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144506-17-2 | |
| Record name | Cannabisin-b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CANNABISIN-B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBD34RU9GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is Cannabisin B naturally found?
A2: this compound is primarily found in hempseed (Cannabis sativa L.), specifically in the hull. [, , ] Notably, it was also isolated from the stem bark of Monodora carolinae, a plant belonging to the Annonaceae family. [] This discovery marked the first report of this compound in the Monodora genus. []
Q2: How does the extraction method affect the bioavailability of this compound?
A3: Studies indicate that extrusion treatment followed by free phenolic extraction significantly enhances the absorption of this compound in Caco-2 intestinal cells compared to the bound fraction from raw hempseed hull. [] This suggests that processing techniques can influence the bioavailability of this lignanamide.
Q3: Has the total synthesis of this compound been achieved?
A5: Yes, this compound has been successfully synthesized in the laboratory. [, ] The convergent synthesis utilized the Stobbe reaction and Friedel-Crafts alkylation as key steps to construct the lignanamide skeleton. []
Q4: Are there any computational studies on this compound?
A6: Computational studies employing molecular dynamics (MD) simulations and density functional theory (DFT) have been conducted to elucidate the molecular and electronic structure of this compound. [] These simulations, utilizing methanol as a solvent, aimed to correlate theoretical data with experimental findings, particularly in terms of spectroscopic properties. []
Q5: Is there any information available about the toxicity of this compound?
A5: Currently, there is limited publicly available scientific data regarding the toxicity and long-term effects of this compound. Further research is crucial to thoroughly assess its safety profile.
Q6: How does the structure of this compound relate to its activity?
A8: While specific structure-activity relationships for this compound are still under investigation, research on related cinnamoylphenethyl amides, identified alongside this compound in Polygonum hyrcanicum, revealed their anti-trypanosomal activity. [] This finding suggests that the cinnamoylphenethyl amide scaffold could be a promising starting point for developing new antiparasitic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


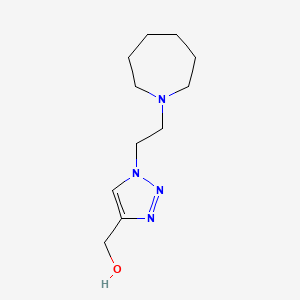
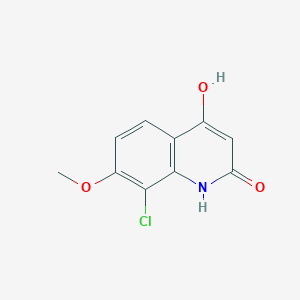

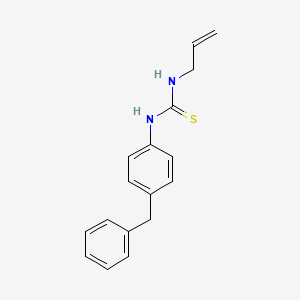
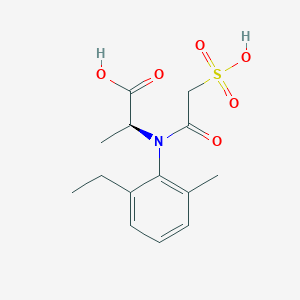
![N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide](/img/structure/B6594882.png)
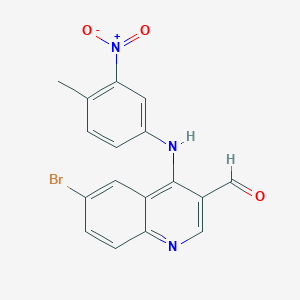
![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)
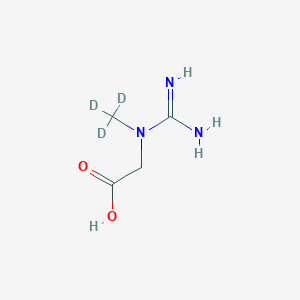

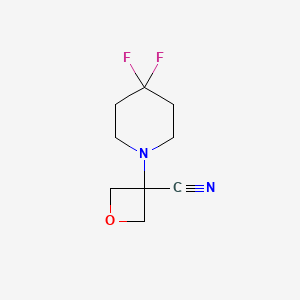
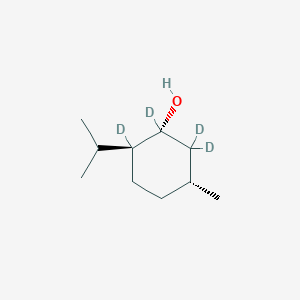
![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)

